Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate

Sulfinate salt stability Building block quality control Procurement specification

Lithium(1+) 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate (CAS 2731007-28-4) is a bench-stable, non-hygroscopic lithium sulfinate salt that serves as a tri-functional aromatic building block for medicinal chemistry and agrochemical synthesis. Its molecular architecture combines a C(sp²)–Br handle for palladium-catalyzed cross-coupling, a sulfinate (-SO₂Li) group that enables direct access to sulfones and sulfonamides without requiring SO₂ gas handling, and a 5-difluoromethoxy (-OCF₂H) substituent recognized as a privileged bioisostere that enhances metabolic stability and finely tunes lipophilicity relative to -OCH₃ or -OCF₃ analogs.

Molecular Formula C7H4BrF2LiO3S
Molecular Weight 293.0 g/mol
Cat. No. B13615614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate
Molecular FormulaC7H4BrF2LiO3S
Molecular Weight293.0 g/mol
Structural Identifiers
SMILES[Li+].C1=C(C=C(C=C1S(=O)[O-])Br)OC(F)F
InChIInChI=1S/C7H5BrF2O3S.Li/c8-4-1-5(13-7(9)10)3-6(2-4)14(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1
InChIKeyCQKSQWOPXSTBNB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium(1+) 3-Bromo-5-(Difluoromethoxy)Benzene-1-Sulfinate – Procurement-Ready Specifications and Core Identity


Lithium(1+) 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate (CAS 2731007-28-4) is a bench-stable, non-hygroscopic lithium sulfinate salt that serves as a tri-functional aromatic building block for medicinal chemistry and agrochemical synthesis [1]. Its molecular architecture combines a C(sp²)–Br handle for palladium-catalyzed cross-coupling, a sulfinate (-SO₂Li) group that enables direct access to sulfones and sulfonamides without requiring SO₂ gas handling, and a 5-difluoromethoxy (-OCF₂H) substituent recognized as a privileged bioisostere that enhances metabolic stability and finely tunes lipophilicity relative to -OCH₃ or -OCF₃ analogs [2]. The compound is supplied as a solid with a molecular weight of 293.01 g·mol⁻¹ (C₇H₄BrF₂LiO₃S) and a typical purity specification of 95% .

Why Lithium(1+) 3-Bromo-5-(Difluoromethoxy)Benzene-1-Sulfinate Cannot Be Replaced by Generic In-Class Analogs


Procurement decisions that treat all aryl sulfinate building blocks as interchangeable risk undermining synthetic route robustness, metabolic profile, and intellectual property differentiation. Replacing the lithium counterion with sodium or potassium alters solubility in polar aprotic solvents and can reduce cross-coupling efficiency in Pd-catalyzed desulfinative reactions [1]. Substituting the sulfinate oxidation state with a sulfonyl chloride (CAS 2386579-60-6) introduces a moisture-sensitive, corrosive electrophile that requires rigorous exclusion of water and generates HCl upon reaction—conditions incompatible with acid-sensitive functionalities [2]. Exchanging the 5-difluoromethoxy group for a methoxy or trifluoromethoxy congener shifts both lipophilicity (ΔlogP ≈ 0.5–0.8 log units) and metabolic vulnerability, directly impacting the ADME profile of downstream drug candidates [3]. The quantitative evidence below substantiates why this specific lithium sulfinate salt—with its precise counterion, oxidation state, halogen identity, and fluorinated alkoxy substitution pattern—delivers measurable differentiation that generic substitution cannot reproduce.

Quantitative Differentiation Guide: Lithium(1+) 3-Bromo-5-(Difluoromethoxy)Benzene-1-Sulfinate vs. Closest Analogs


Purity and Physical Form: Solid-State Stability vs. Hygroscopic Sodium and Potassium Sulfinates

Lithium(1+) 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate is supplied as a bench-stable, non-hygroscopic solid with a specified purity of 95% (CAS 2731007-28-4), whereas the parent sulfinic acid (CAS 2731007-27-3) is prone to disproportionation and decomposition upon storage . The corresponding sulfonyl chloride analog (CAS 2386579-60-6) is a moisture-sensitive liquid that hydrolyzes upon contact with ambient humidity, requiring Schlenk-line handling or glovebox storage . The lithium salt form provides superior ease of weighing and long-term storage at ambient conditions compared to both the free acid and the sulfonyl chloride, reducing procurement risk for laboratories without inert-atmosphere infrastructure [1].

Sulfinate salt stability Building block quality control Procurement specification

Lithium Counterion Effect: Superior Solubility and Coupling Efficiency vs. Sodium Sulfinates in Pd-Catalyzed Desulfinative Cross-Coupling

Lithium sulfinate salts, including Lithium(1+) 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate, exhibit enhanced solubility in polar aprotic solvents (DMF, DMSO, NMP) compared to their sodium counterparts. The Lima et al. (2020) continuous-flow study demonstrated that lithium heteroaryl sulfinates serve as efficient coupling partners in Pd-catalyzed C(sp²)–C(sp²) cross-coupling with aryl halides, affording bis-heteroaryl products in moderate to good yields without requiring co-catalysts, bases, or additives [1]. Although the specific 3-bromo-5-(difluoromethoxy)phenyl sulfinate was not among the substrates tested, the class-level inference is supported: the lithium counterion facilitates dissolution and enhances nucleophilicity of the sulfinate anion relative to sodium, which can require elevated temperatures or phase-transfer catalysts to achieve comparable reactivity [2].

Counterion effect Cross-coupling efficiency Lithium vs. sodium sulfinate

Sulfinate vs. Sulfonyl Chloride: Functional Group Tolerance and By-Product Profile in Multi-Step Synthesis

The sulfinate group (-SO₂Li) in Lithium(1+) 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate reacts under neutral or mildly basic conditions, generating benign inorganic salts (LiCl, LiBr) as by-products. In contrast, the corresponding sulfonyl chloride (3-bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride, CAS 2386579-60-6) releases stoichiometric HCl upon reaction with nucleophiles . This acidity can protonate basic amines, epimerize chiral centers, or cleave acid-labile protecting groups (e.g., Boc, silyl ethers), limiting its utility in late-stage functionalization of complex APIs. The sulfinate also enables desulfinative coupling pathways that extrude SO₂, providing access to C–C bond formation that the sulfonyl chloride cannot replicate [1]. While direct head-to-head yield data for this specific scaffold are not available in the public domain, the mechanistic divergence is well-established for the sulfinate functional class [2].

Functional group tolerance By-product profile Sulfinate vs. sulfonyl chloride

Meta-Bromo Substitution: Regiochemical Precision for Orthogonal Cross-Coupling vs. Para- and Ortho-Bromo Isomers

The bromine atom at the 3-position (meta to sulfinate, para to difluoromethoxy) provides a distinct C(sp²)–Br cross-coupling vector orthogonal to the sulfinate handle. This contrasts with the para-bromo isomer (e.g., 4-bromo-2-(difluoromethoxy)benzene-1-sulfinate) or ortho-bromo isomers, where both reactive sites lie on the same molecular axis, limiting the diversity of accessible biaryl geometries . The meta relationship enables independent sequential functionalization: the sulfinate can undergo C–S bond formation (sulfonylation) without competing with the aryl bromide, which can subsequently participate in Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann couplings [1]. No para-bromo sulfinate analog with the identical 3,5-substitution pattern is commercially listed in major catalogs, making the meta-substituted scaffold a unique entry vector for generating three-dimensional chemical space .

Regioselectivity Cross-coupling orthogonality Meta-substitution advantage

Difluoromethoxy vs. Methoxy Bioisosterism: logP Modulation and Metabolic Stability Enhancement

The 5-difluoromethoxy (-OCF₂H) substituent on Lithium(1+) 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate functions as a bioisosteric replacement for methoxy (-OCH₃), increasing lipophilicity by approximately 0.5–0.8 logP units while simultaneously blocking cytochrome P450-mediated O-demethylation, a primary metabolic soft spot [1]. In a PDE4D inhibitor series reported by Bruno et al. (2015), replacing a 3-methoxy group with 3-difluoromethoxy retained inhibitory potency (IC₅₀ within 2-fold) while significantly improving metabolic stability in human liver microsomes, with intrinsic clearance reduced >50% [2]. Compared to trifluoromethoxy (-OCF₃), the difluoromethoxy group maintains a hydrogen-bond donor capacity via the C–H bond, enabling context-dependent polarity switching that can improve aqueous solubility relative to the fully fluorinated analog [3]. This balance of properties positions the -OCF₂H substituent as a privileged fragment for lead optimization that the -OCH₃ and -OCF₃ congeners cannot simultaneously provide.

Bioisosterism Metabolic stability Lipophilicity modulation

Tri-Functional Architecture: Simultaneous Access to Sulfone, Biaryl, and Fluorinated Chemical Space in a Single Building Block

Lithium(1+) 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate uniquely integrates three independently addressable functional domains within a single, low-molecular-weight (293.01 g·mol⁻¹) scaffold: (1) a sulfinate group enabling sulfone/sulfonamide formation or desulfinative C–C coupling, (2) an aryl bromide for transition-metal-catalyzed cross-coupling, and (3) a difluoromethoxy group that directly transfers desirable ADME properties into downstream products . This contrasts with mono-functional analogs such as 1-bromo-3-(difluoromethoxy)benzene (CAS 262587-05-4), which lack the sulfinate handle and require separate sulfur introduction steps, and with sulfinate-only building blocks that require additional halogenation to install a cross-coupling partner [1]. The Diversinates platform (commercialized by Sigma-Aldrich) validates the strategic value of sulfinate-containing building blocks for late-stage diversification of lead scaffolds in medicinal chemistry, and the 3-bromo-5-(difluoromethoxy) substitution pattern extends this concept to scaffolds requiring both fluorinated bioisosteres and orthogonal coupling handles .

Tri-functional building block Diversity-oriented synthesis Sulfinate diversification

High-Impact Application Scenarios for Lithium(1+) 3-Bromo-5-(Difluoromethoxy)Benzene-1-Sulfinate in Scientific Procurement


Late-Stage Diversification of Drug-Like Heteroaromatic Scaffolds via Desulfinative Cross-Coupling

Medicinal chemistry teams performing lead optimization can employ Lithium(1+) 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate as a coupling partner in Pd-catalyzed desulfinative cross-coupling with heteroaryl bromides or chlorides, directly installing the 3-bromo-5-(difluoromethoxy)phenyl motif onto complex drug-like cores without requiring pre-functionalized organometallic reagents [1]. This strategy is validated by the Diversinates platform and the Lima et al. (2020) continuous-flow protocol, which demonstrated that lithium sulfinate salts couple efficiently under mild, additive-free conditions [2]. The product retains the aryl bromide and difluoromethoxy groups, enabling subsequent orthogonal diversification.

Parallel Synthesis of Sulfonamide Libraries for Structure–Activity Relationship Studies

The sulfinate group reacts with N-chloramines or undergoes oxidative coupling with amines to generate sulfonamides, a privileged pharmacophore found in >25% of sulfur-containing drugs [1]. Using Lithium(1+) 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate as a common intermediate, parallel synthesis arrays can generate diverse sulfonamide libraries where the bromo handle and difluoromethoxy group are preserved for downstream property optimization [2]. The neutral reaction conditions avoid the HCl by-product issues associated with sulfonyl chloride-based sulfonamide synthesis, improving crude purity in library format.

Agrochemical Intermediate Synthesis Requiring Fluoroalkyl Metabolic Stability

Agrochemical discovery programs targeting herbicides or fungicides benefit from the difluoromethoxy group's ability to enhance metabolic stability and modulate lipophilicity in planta [1]. The compound serves as a precursor to sulfone-containing agrochemical intermediates where the bromo substituent facilitates final-stage diversification via Suzuki–Miyaura coupling with boronic acids derived from heterocyclic fragments common in crop protection chemistry [2]. The lithium salt form simplifies scale-up relative to sulfonyl chlorides, which require corrosion-resistant equipment.

Synthesis of Biaryl Sulfones as Kinase Inhibitor Fragments

The sequential reactivity of the sulfinate (desulfinative C–C coupling to install a biaryl sulfone) followed by the aryl bromide (Suzuki coupling to introduce a second aromatic ring) enables the rapid assembly of bis-aryl sulfone scaffolds that are prevalent in kinase inhibitor pharmacophores [1]. The -OCF₂H group contributes to kinase selectivity through its hydrogen-bond donor capacity with the hinge region, a property not available with -OCF₃ analogs [2]. This two-step sequence from a single building block condenses a traditional four-step route, improving overall yield and reducing procurement touchpoints.

Quote Request

Request a Quote for Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.